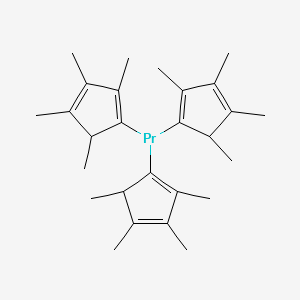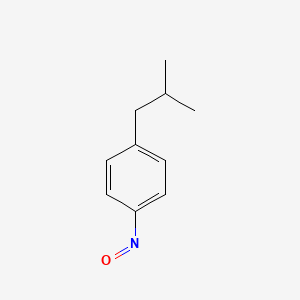![molecular formula C16H22ClO3P B15166372 Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate CAS No. 639516-94-2](/img/structure/B15166372.png)
Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring substituted with a chloro and a hex-1-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable aryl halide under conditions that promote the formation of the phosphonate ester. A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the aryl halide is reacted with diethyl phosphite in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other materials.
Mécanisme D'action
The mechanism of action of diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of a stable complex between the phosphonate and the enzyme’s active site, blocking the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl [5-chloro-2-(phenyl)phenyl]phosphonate
- Diethyl [5-chloro-2-(prop-1-yn-1-yl)phenyl]phosphonate
- Diethyl [5-chloro-2-(but-1-yn-1-yl)phenyl]phosphonate
Uniqueness
Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate is unique due to the presence of the hex-1-yn-1-yl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and influences its behavior in chemical reactions and biological interactions.
Propriétés
Numéro CAS |
639516-94-2 |
|---|---|
Formule moléculaire |
C16H22ClO3P |
Poids moléculaire |
328.77 g/mol |
Nom IUPAC |
4-chloro-2-diethoxyphosphoryl-1-hex-1-ynylbenzene |
InChI |
InChI=1S/C16H22ClO3P/c1-4-7-8-9-10-14-11-12-15(17)13-16(14)21(18,19-5-2)20-6-3/h11-13H,4-8H2,1-3H3 |
Clé InChI |
DZXOIWGIYBQTRP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC1=C(C=C(C=C1)Cl)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15166295.png)
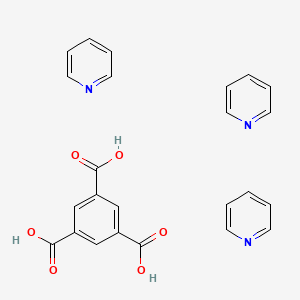
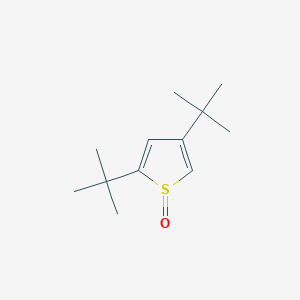

![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15166336.png)
![2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole](/img/structure/B15166350.png)
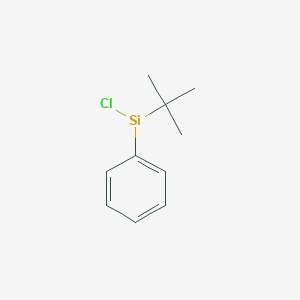
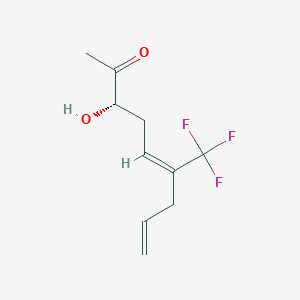
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B15166371.png)
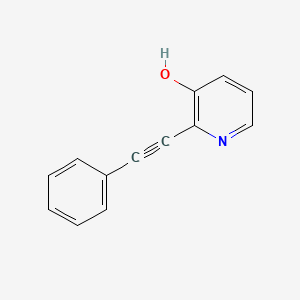
acetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide](/img/structure/B15166374.png)
